Cas no 1092443-55-4 (BMS-687453)

BMS-687453 structure
Produktname:BMS-687453
BMS-687453 Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- BMS-687453
- (2S,3S)-3-{[7-(Benzylamino)-3-isopropylpyrazolo[1,5-a]pyrimidin-5 -yl]amino}-1,2,4-butanetriol
- BS-194
- BS194
- BS 194
- DTXSID901109905
- (2S,3S)-3-((7-(benzylamino)-3-isopropylpyrazolo[1,5-a]pyrimidin-5-yl)amino)butane-1,2,4-triol
- NCGC00345852-02
- CS-0003320
- CHEMBL1234833
- BCP20653
- EX-A1836
- BDBM50347388
- compound 4k [PMID 21080703]
- Q27075542
- (2S,3S)-3-(7-(BENZYLAMINO)-3-ISOPROPYLPYRAZOLO[1,5-A]PYRIMIDIN-5-YLAMINO)BUTANE-1,2,4-TRIOL
- SCHEMBL10123330
- AC-36197
- (2s,3s)-3-{[7-(Benzylamino)-3-(1-Methylethyl)pyrazolo[1,5-A]pyrimidin-5-Yl]amino}butane-1,2,4-Triol
- TS-09707
- AKOS032961165
- DA-71781
- NCGC00345852-01
- 3ns9
- 1092443-55-4
- (2S,3S)-3-{[7-(benzylamino)-3-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-5-yl]amino}butane-1,2,4-triol
- BS-194; BS 194
- (2S,3S)-3-[[3-(1-Methylethyl)-7-[(phenylmethyl)amino]pyrazolo[1,5-a]pyrimidin-5-yl]amino]-1,2,4-butanetriol
- (2S,3S)-3-{[7-(BENZYLAMINO)-3-ISOPROPYLPYRAZOLO[1,5-A]PYRIMIDIN-5-YL]AMINO}BUTANE-1,2,4-TRIOL
- 1,2,4-Butanetriol, 3-[[3-(1-methylethyl)-7-[(phenylmethyl)amino]pyrazolo[1,5-a]pyrimidin-5-yl]amino]-, (2S,3S)-
- HY-14372
- (2S,3S)-3-[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]butane-1,2,4-triol
- NS9
- GTPL8176
-
- Inchi: InChI=1S/C20H27N5O3/c1-13(2)15-10-22-25-19(21-9-14-6-4-3-5-7-14)8-18(24-20(15)25)23-16(11-26)17(28)12-27/h3-8,10,13,16-17,21,26-28H,9,11-12H2,1-2H3,(H,23,24)/t16-,17+/m0/s1
- InChI-Schlüssel: KRIWIRSMQRQYJG-DLBZAZTESA-N
- Lächelt: CC(C)C1=C2N=C(C=C(NCC3=CC=CC=C3)N2N=C1)N[C@@H](CO)[C@@H](CO)O
Berechnete Eigenschaften
- Genaue Masse: 385.21138974g/mol
- Monoisotopenmasse: 385.21138974g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 5
- Anzahl der Akzeptoren für Wasserstoffbindungen: 8
- Schwere Atomanzahl: 28
- Anzahl drehbarer Bindungen: 9
- Komplexität: 463
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 2
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topologische Polaroberfläche: 115Ų
Experimentelle Eigenschaften
- Dichte: 1.33±0.1 g/cm3 (20 ºC 760 Torr),
- Schmelzpunkt: 184-186 ºC (acetonitrile )
- Löslichkeit: Fast unlöslich (0,016 g/l) (25°C),
BMS-687453 Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T7698-1 mg |
BS194 |
1092443-55-4 | 99.64% | 1mg |
¥987.00 | 2022-02-28 | |
DC Chemicals | DC8517-10mg |
BS194 |
1092443-55-4 | >98% | 10mg |
$300.0 | 2023-09-15 | |
DC Chemicals | DC8517-100mg |
BS194 |
1092443-55-4 | >98% | 100mg |
$1800.0 | 2023-09-15 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T7698-10mg |
BS194 |
1092443-55-4 | 99.64% | 10mg |
¥ 3331 | 2023-09-07 | |
DC Chemicals | DC8517-50mg |
BS194 |
1092443-55-4 | >98% | 50mg |
$1000.0 | 2023-09-15 | |
A2B Chem LLC | AE25111-5mg |
BS194 |
1092443-55-4 | 98% by HPLC | 5mg |
$235.00 | 2024-04-20 | |
Aaron | AR0094V7-10mg |
BS194 |
1092443-55-4 | 95% | 10mg |
$644.00 | 2025-02-11 | |
A2B Chem LLC | AE25111-500mg |
BS194 |
1092443-55-4 | 98% by HPLC | 500mg |
$6709.00 | 2024-04-20 | |
Aaron | AR0094V7-1mg |
BS194 |
1092443-55-4 | 95% | 1mg |
$197.00 | 2025-02-11 | |
A2B Chem LLC | AE25111-25mg |
BS194 |
1092443-55-4 | 98% by HPLC | 25mg |
$740.00 | 2024-04-20 |
BMS-687453 Verwandte Literatur
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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- 1542197-88-5(3-(3-chlorothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine)
- 886154-14-9(2-2-(dimethylamino)ethyl-6-methoxy-1-(3-methoxyphenyl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione)
- 941882-86-6(2-2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl-6-(3,4-dimethoxyphenyl)-2,3-dihydropyridazin-3-one)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:1092443-55-4)BMS-687453

Reinheit:99%/99%
Menge:5mg/10mg
Preis ($):263.0/401.0